molecular formula C15H14O4S B154081 4-((4-(Allyloxy)phenyl)sulfonyl)phenol CAS No. 97042-18-7

4-((4-(Allyloxy)phenyl)sulfonyl)phenol

Cat. No. B154081
CAS RN: 97042-18-7
M. Wt: 290.3 g/mol
InChI Key: FKZIDBGIZLBDDF-UHFFFAOYSA-N
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Description

The compound "4-((4-(Allyloxy)phenyl)sulfonyl)phenol" is a phenolic derivative that is part of a broader class of organic compounds featuring sulfonyl and phenol functional groups. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The synthesis and properties of related sulfonated phenols and their derivatives have been explored in several studies 10.

Synthesis Analysis

The synthesis of ortho-sulfonylated phenols can be achieved through palladium-catalyzed direct sulfonylation of 2-aryloxypyridines, using sulfonyl chlorides as reagents. This method is applicable to both electron-rich and electron-deficient substrates and allows for the expedient synthesis of the desired sulfonylated phenol by removing the pyridyl group from the sulfonylation product . Additionally, novel side-chain-sulfonated aromatic diamines have been synthesized, which can be further polymerized into sulfonated copolyimides, indicating the versatility of sulfonated phenolic compounds in polymer chemistry .

Molecular Structure Analysis

The molecular structure of sulfonated phenolic compounds can be complex, with potential for various geometrical arrangements and electronic effects. For instance, the crystal structures of certain phenolate salts with sulfonic acid counterions have been determined, revealing insights into the hydrogen bonding and molecular geometries in these systems . Similarly, the molecular structure and crystal packing of a series of 4-aminophenyl (4-substituted phenyl) sulfones have been reported, showing charge redistribution and electronic substituent effects that influence the overall molecular properties10.

Chemical Reactions Analysis

Sulfonated phenolic compounds can undergo a variety of chemical reactions. For example, phenylselenomagnesium bromide can react with acetylenic sulfones and aldehydes in a Michael-aldol tandem reaction to produce polyfunctionalized allylic alcohols with high stereoselectivity . Moreover, the acid-catalyzed reaction of phenols with sulfonamides has been developed as a method for synthesizing 2-aryl-1-sulfonylpyrrolidines, demonstrating the reactivity of phenolic sulfones in the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated phenolic compounds are influenced by their molecular structure. For instance, sulfonated polyimides derived from sulfonated aromatic diamines exhibit good solubility in aprotic solvents, high thermal stability, and significant proton conductivity, which are important properties for applications in fuel cell membranes . The study of the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols has provided insights into the reactivity and stability of these compounds under different conditions .

Scientific Research Applications

  • Specific Scientific Field : Material Science and Organic Chemistry
  • Summary of the Application : “4-((4-(Allyloxy)phenyl)sulfonyl)phenol” is commonly utilized in research focusing on the synthesis of advanced polymer materials and as a potential intermediate in organic synthesis . This compound is particularly valued for its role in the development of novel polymers with enhanced properties, such as increased thermal stability and improved mechanical strength .
  • Methods of Application or Experimental Procedures : Researchers study “4-((4-(Allyloxy)phenyl)sulfonyl)phenol” for its ability to act as a linker or a functional group that can introduce specific functionalities into polymer chains . Additionally, it is used in the investigation of sulfonation reactions, which are critical for modifying the characteristics of aromatic compounds .
  • Results or Outcomes : The applications of “4-((4-(Allyloxy)phenyl)sulfonyl)phenol” in these research areas contribute significantly to the field of material science and organic chemistry, facilitating the creation of innovative materials and chemicals .

properties

IUPAC Name

4-(4-prop-2-enoxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZIDBGIZLBDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629100
Record name 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(Allyloxy)phenyl)sulfonyl)phenol

CAS RN

97042-18-7
Record name 4-[[4-(2-Propen-1-yloxy)phenyl]sulfonyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97042-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Allyloxy-benzenesulfonyl)-phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Allyloxy-benzenesulfonyl)-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
D Luo, Y Pan, L Zeng, B Du, J Li… - Environmental Science & …, 2020 - ACS Publications
Bisphenol S (BPS) derivatives have recently been reported as new bisphenol A (BPA) or BPS substitutes that occur in thermal paper worldwide. However, little is known about human …
Number of citations: 17 pubs.acs.org
Y Pan, J Zhu, Z Zhu, X Wei, X Zhou, R Yin, AJ Li… - Environment …, 2023 - Elsevier
Emerging bisphenol S analogues (BPSs) have gained their application perspectives to replace bisphenol A (BPA) and BPA analogues (BPAs). However, the extent of human exposure …
Number of citations: 1 www.sciencedirect.com
MJ Dueñas-Mas, A Ballesteros-Gómez, S Rubio - … ASSOCIATION OF GREEK … - bib.irb.hr
Bisphenol A (BPA) is present in a wide variety of materials and it is a well-known endocrine disruptor that is widespread in indoor and outdoor environments. In order to evade …
Number of citations: 3 www.bib.irb.hr
Y Pan, L Han, X Chen, X Wei, X Zhou, D Liang… - Environment …, 2023 - Elsevier
Bisphenol S (BPS) and its 11 emerging analogues were investigated in 325 urine samples from five occupational populations in South China. Besides BPS, ten emerging BPS …
Number of citations: 2 www.sciencedirect.com
P Vervliet, C Gys, N Caballero-Casero, A Covaci - Toxicology, 2019 - Elsevier
Thermal printing is a fast, widespread and inexpensive technology that uses a developer to produce a print on the paper, among many applications. A common developer is bisphenol A …
Number of citations: 32 www.sciencedirect.com
MJ Dueñas-Mas, A Ballesteros-Gómez, S Rubio - Chemosphere, 2019 - Elsevier
Bisphenol A (BPA) is present in a wide variety of materials and it is a well-known endocrine disruptor that is widespread in indoor and outdoor environments. For this reason, industry …
Number of citations: 34 www.sciencedirect.com
M Eckardt, M Kubicova, D Tong, TJ Simat - Journal of Chromatography A, 2020 - Elsevier
Thermal papers (eg point of sale receipts, adhesive labels, tickets) significantly contribute to contamination of paper material cycles and the environment with substances of (eco-) …
Number of citations: 14 www.sciencedirect.com
O Keminer, M Teigeler, M Kohler, A Wenzel… - Science of the Total …, 2020 - Elsevier
Bisphenol A (BPA) is a high production volume chemical with a broad application spectrum. As an endocrine disrupting chemical, mainly by modulation of nuclear receptors (NRs), BPA …
Number of citations: 30 www.sciencedirect.com
MJ Dueñas-Mas, A Ballesteros-Gómez, S Rubio - Emerging Contaminants, 2019 - Elsevier
Bisphenol A (BPA) and replacements, such as bisphenol S (BPS) and F (BPF) and other substitutes (BPS-MAE, D-8 and TGSA) have been recently reported in thermal paper. In this …
Number of citations: 18 www.sciencedirect.com
Y Pan, M Shen, B Du, D Luo, H Chen… - … & Technology Letters, 2021 - ACS Publications
Our previous study identified seven bisphenol S (BPS) derivatives and/or analogues in human breast milk from China. However, their environmental occurrences and distribution …
Number of citations: 11 pubs.acs.org

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